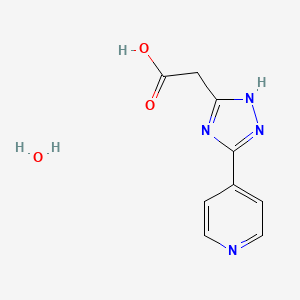

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Description

Properties

IUPAC Name |

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2.H2O/c14-8(15)5-7-11-9(13-12-7)6-1-3-10-4-2-6;/h1-4H,5H2,(H,14,15)(H,11,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACBRNVYXNSKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-18-1 | |

| Record name | (5-Pyridin-4-yl-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Triazole Core

a. Hydrazinolysis of Thiazole Derivatives

One common approach begins with the synthesis of thiazole derivatives, which are then transformed into the triazole ring via hydrazinolysis. For example, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate can be synthesized through a Hantzsch reaction involving pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate in ethanol under reflux conditions. The ester group is then hydrolyzed with hydrazine hydrate to produce the corresponding hydrazide, which serves as a key intermediate for further modifications.

b. Cyclization to Form the Triazole Ring

The hydrazide intermediate undergoes cyclization with various aldehydes or dicarbonyl compounds to form the 1,2,4-triazole ring. For instance, refluxing the hydrazide with aromatic or heteroaromatic aldehydes in ethanol yields the corresponding hydrazone derivatives, which can cyclize under appropriate conditions to form the triazole core.

Functionalization to Introduce the Acetic Acid Hydrate

The key step to obtain the acetic acid hydrate involves attaching a carboxylic acid group to the triazole nucleus. Several methods are employed:

Reflux with chloroacetic acid derivatives: The triazole hydrazide reacts with chloroacetic acid derivatives under basic conditions to form the acetic acid side chain via nucleophilic substitution. This method is supported by the synthesis of analogous compounds where chloroacetic acid derivatives are used to introduce the acetic acid moiety.

Oxidation of methyl groups: If methyl groups are present on the triazole ring, oxidation using reagents like potassium permanganate or chromium-based oxidants can convert methyl groups to carboxylic acids, yielding the hydrate form.

The hydrate form is typically obtained by crystallization from aqueous media, where the presence of water stabilizes the hydrate structure. This process involves dissolving the compound in water and allowing slow evaporation or cooling to promote hydrate crystallization.

Specific Synthetic Routes and Conditions

Research Findings and Data

Spectral Confirmation: The structure of intermediates and final compounds is confirmed via NMR (¹H, ¹³C), IR, and MS. For example, the presence of NH₂ and NH protons in the hydrazide is confirmed by singlet signals at 4.6 and 9.65 ppm in ¹H NMR spectra, indicating successful hydrazinolysis.

Yield Data: The synthesis of related compounds, such as 4-methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide, yields approximately 70-75%, demonstrating efficiency under reflux conditions.

Hydrate Formation: The final hydrate is obtained by crystallization from aqueous media, with hydration confirmed via thermogravimetric analysis (TGA) and IR spectroscopy, showing characteristic water absorption bands.

Notes on Optimization and Purification

Reflux Conditions: Reflux durations vary from 4 to 6 hours depending on the step, with longer times favoring complete reactions.

Purification: Recrystallization from ethanol or water is standard, ensuring high purity of intermediates and final hydrate.

Yield Optimization: Use of excess hydrazine hydrate or aldehyde can improve yields, but purification steps are necessary to remove unreacted starting materials.

Summary of Preparation Strategy

The synthesis of 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves:

- Constructing the triazole core via hydrazinolysis and cyclization.

- Introducing the acetic acid side chain through nucleophilic substitution or oxidation.

- Crystallization from aqueous media to obtain the hydrate form.

This multi-step process, supported by spectral and yield data, ensures the synthesis of a high-purity compound suitable for further pharmacological or chemical studies.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of triazoles exhibit activity against various pathogens, including bacteria and fungi. The pyridine ring enhances the compound’s ability to penetrate biological membranes, making it a promising candidate for drug development.

Case Study :

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including this compound, for their antibacterial properties against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Agricultural Chemistry

In agriculture, the compound has been explored as a fungicide . Its ability to inhibit fungal growth can protect crops from diseases caused by fungal pathogens.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Alternaria solani | 25 | 75 |

| Botrytis cinerea | 100 | 90 |

This table summarizes findings from a research project assessing the efficacy of the compound against common agricultural fungal pathogens .

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of new materials. Specifically, it has been incorporated into polymers to enhance their thermal stability and mechanical properties.

Case Study :

Research conducted at a leading materials science institute demonstrated that incorporating this triazole derivative into polyvinyl chloride (PVC) significantly improved its thermal degradation temperature by approximately 30°C compared to unmodified PVC. This enhancement is attributed to the formation of stable cross-links within the polymer matrix .

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazole ring can also interact with nucleic acids, potentially leading to anticancer activity by interfering with DNA replication .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- 2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 2091123-22-5):

- 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate derivatives :

Functional Group Modifications

- Hydrochloride salt improves crystallinity and stability compared to the hydrate form .

- [7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]-triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338661-82-7):

Physicochemical Properties

Key Differentiators

Pyridinyl vs. Thiophenyl : Pyridin-4-yl enhances polarity and hydrogen bonding vs. thiophenyl’s hydrophobic character.

Hydrate vs. Hydrochloride : Hydrates improve aqueous solubility, while hydrochloride salts enhance stability.

Cation Effects : Potassium ions in carboxylate salts (e.g., ) boost biological activity compared to sodium or morpholine analogues.

Biological Activity

2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

- Molecular Formula : C12H10N4O2

- Molecular Weight : 246.24 g/mol

- CAS Number : 36770-50-0

The biological activity of this compound is largely attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its interaction with enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against a range of pathogens including bacteria and fungi. In particular:

- MIC Values : Compounds similar to 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate have shown minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against various strains of Staphylococcus aureus and Mycobacterium species .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies indicate that compounds with similar structures demonstrate potent antifungal activity against strains like Candida albicans and Aspergillus fumigatus. For example:

- Activity Against Resistant Strains : Certain triazole compounds have shown effectiveness against fluconazole-resistant strains of C. albicans, making them promising candidates for treating resistant infections .

Anticancer Potential

Emerging research suggests that triazole derivatives may also exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.

- Case Studies : In vitro studies have reported that certain triazole compounds induce apoptosis in cancer cell lines through the activation of caspases .

Research Findings and Case Studies

A review of the literature reveals several key findings related to the biological activity of triazole compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate?

- The compound is typically synthesized via multi-step reactions involving hydrazine hydrate. For example, intermediate esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) are refluxed with hydrazine hydrate in propan-2-ol for 3–4 hours to form acetohydrazide derivatives . Subsequent condensation with aldehydes or heterocyclic reagents in acetic acid yields target compounds. Purification via recrystallization (≥98% purity) is critical .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H-NMR : Used to confirm the presence of NH2 groups (e.g., singlet at δ=2.01 ppm) and structural integrity .

- Elemental analysis (CHNS) : Validates stoichiometry and purity .

- Chromatographic mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academia?

- It serves as a precursor for bioactive derivatives, such as actoprotective agents (e.g., potassium salts surpassing riboxin in activity by 6.32%) and antimicrobial/antitumor agents via functionalization of the triazole and pyridine moieties .

Advanced Research Questions

Q. How do counterion variations (e.g., Na⁺ vs. K⁺) influence the biological activity of derivatives?

- Substituting potassium with sodium in 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate reduces actoprotective efficacy, likely due to altered solubility or cation-ligand interactions. Morpholine as a counterion further diminishes activity, highlighting the need for tailored ion selection .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Use SHELXL for small-molecule refinement and SHELXE for high-throughput phasing of twinned or high-resolution macromolecular data. Cross-validate with NMR and mass spectrometry to address discrepancies in hydrogen bonding or lattice parameters .

Q. How can synthetic protocols be optimized to improve yield and purity?

- Reaction time : Extending reflux beyond 4 hours may degrade intermediates.

- Solvent choice : Propan-2-ol minimizes side reactions compared to polar aprotic solvents.

- Purification : Sequential recrystallization (ethanol/water mixtures) enhances purity to ≥98% .

Q. What computational tools predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?

- The pyridine and triazole groups act as potential ligands. Density Functional Theory (DFT) simulations can model binding affinities for transition metals (e.g., Cu²⁺, Zn²⁺), while experimental validation via X-ray diffraction confirms predicted geometries .

Methodological Notes

- Contradiction Analysis : Conflicting NMR signals (e.g., NH2 vs. aromatic protons) may arise from tautomerism in triazole rings. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers .

- Crystallography : For ambiguous electron density maps, employ dual-space methods in SHELXD to resolve disorder in pyridyl or triazole groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.